2-Benzyloxazole

Overview

Description

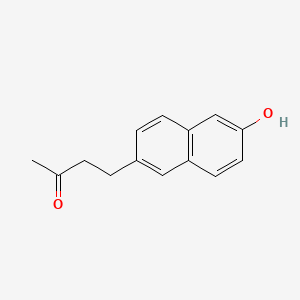

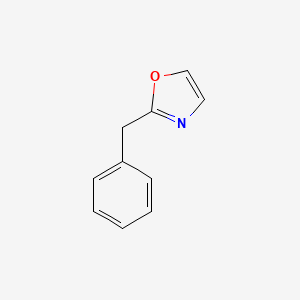

2-Benzyloxazole is a chemical compound with the molecular formula C10H9NO and a molar mass of 159.18 . It is a member of the heteroarenes, which are important in synthetic organic chemistry and have applications in medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles, including 2-Benzyloxazole, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole has been used in a wide range of chemical reactions. It has been used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Scientific Research Applications

1. Applications in Pharmaceutical Research

2-Benzyloxazole derivatives, particularly those with substitutions at the 2-position, have shown remarkable biological potential. This includes properties such as anticancer, antitumor, and inhibitory activities. These derivatives are increasingly in demand due to their significant roles in various pharmaceutical research areas. For example, 2-(2-arylphenyl)benzoxazoles have been synthesized and found to be selective ligands for the enzyme cyclooxygenase-2 (COX-2), demonstrating anti-inflammatory properties comparable to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) (Nayak & Niranjan, 2017); (Seth et al., 2014).

2. Anticancer Properties

Several 2-benzyloxazole derivatives have been investigated for their antitumor properties. Research has identified specific derivatives that inhibit human DNA topoisomerase enzymes, a crucial target in cancer treatment. Notably, some derivatives displayed more activity than the reference drug etoposide, though they did not show significant cytotoxic activity on various cancer cell lines (Karatas et al., 2021).

3. Synthesis and Characterization

2-Benzyloxazole derivatives are synthesized and characterized for various applications. For instance, Ag@TiO2 nanocomposite has been used for the efficient synthesis of these derivatives. The process is valued for its high yields, safety, simplicity, and mild conditions, making it an attractive method in the field of material science and engineering (Maleki et al., 2015).

4. Antimicrobial and Antifungal Activities

Benzoxazole derivatives have shown a broad spectrum of antimicrobial activities. Specific compounds have exhibited significant antimycobacterial activity against both Mycobacterium tuberculosis and its drug-resistant isolate. This indicates the potential of these compounds as scaffolds in the design of new potent drugs for treating infections (Ertan-Bolelli et al., 2016).

5. Electrochemical and Biological Applications

The derivatives of 2-benzyloxazole have been used in electrochemical detection and biological inspections. For example, transition metal complexes of benzoxazole-derived ligands have shown antimicrobial potency and antioxidant levels, along with potential use as biosensors for sensing glucose and H2O2. This highlights the multifaceted applications of these compounds in both biological and electrochemical domains (2022).

Mechanism of Action

Future Directions

Benzoxazole and its derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . Future research will likely continue to explore the synthesis of benzoxazole derivatives and their potential applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name |

2-benzyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYUPLKTWHWPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B3278915.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)